molecular formula C15H13N3O2S B8531903 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylic acid

4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylic acid

Cat. No. B8531903
M. Wt: 299.3 g/mol
InChI Key: DMKLXUTWLKVEGF-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

A mixture of 4-amino-3,6-dimethyl-2-(3-pyridinyl)thieno[2,3-b]pyridine-5-carboxylic acid (98 mg, 0.327 mmol) (Description 33) and diphenyl ether (2 mL) was heated at 200° C. for 2.5 h. After cooling to RT, the mixture was purified by chromatography on silica gel, eluting with a gradient of 0-100% ethyl acetate in cyclohexane then followed by 10% MeOH in DCM, to afford the title compound (45 mg). LCMS (A) m/z: 256 [M+1]+, Rt 0.61 min (acidic).
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](C(O)=O)=[C:6]([CH3:11])[N:5]=[C:4]2[S:12][C:13]([C:16]3[CH:17]=[N:18][CH:19]=[CH:20][CH:21]=3)=[C:14]([CH3:15])[C:3]=12.C1(OC2C=CC=CC=2)C=CC=CC=1>>[CH3:15][C:14]1[C:3]2[C:2]([NH2:1])=[CH:7][C:6]([CH3:11])=[N:5][C:4]=2[S:12][C:13]=1[C:16]1[CH:17]=[N:18][CH:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
98 mg
Type
reactant
Smiles
NC1=C2C(=NC(=C1C(=O)O)C)SC(=C2C)C=2C=NC=CC2
Name
Quantity
2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
the mixture was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a gradient of 0-100% ethyl acetate in cyclohexane

Outcomes

Product
Name
Type
product
Smiles
CC1=C(SC=2N=C(C=C(C21)N)C)C=2C=NC=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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